Fluoroimide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

- Polymer Synthesis: Fluoroimides can be incorporated into polymer chains, leading to materials with enhanced thermal stability, chemical resistance, and flame retardancy. This is attributed to the strong C-F bond and the electron-withdrawing nature of the fluorine atom, which strengthens the polymer backbone and reduces flammability [].

- Membranes: Fluoroimide-containing polymers are being explored for developing membranes for various applications, such as fuel cells, gas separation, and water filtration. Their unique properties, including good chemical stability, gas selectivity, and tunable surface properties, make them promising candidates for these applications [, ].

- Electrolytes: Fluoroimide-based electrolytes are being investigated for use in lithium-ion batteries due to their high ionic conductivity, electrochemical stability, and wide potential window. These properties are crucial for developing high-performance and safer batteries [].

Fluoroimides in Organic Chemistry

Fluoroimides are also finding applications in organic chemistry research, particularly in:

- Synthesis of Fluorinated Compounds: Fluoroimides can be used as precursors for the synthesis of various fluorinated organic molecules. The C-F bond in fluoroimides can be readily cleaved or replaced with other functional groups, allowing for the introduction of fluorine atoms into organic molecules with precise control [].

- Medicinal Chemistry: Some fluoroimide derivatives have shown potential as drug candidates due to their unique biological properties. They are being investigated for their potential applications in treating various diseases, including cancer and neurodegenerative disorders [].

Fluoroimide is a chemical compound with the molecular formula C10H4Cl2FNO2. It is recognized for its unique structure, which includes a fluorine atom, contributing to its distinctive properties and applications. The compound appears as pale yellow crystals and has a molecular weight of 260.1 g/mol . Fluoroimide is primarily known in the context of agricultural chemistry, particularly as a fungicide.

Fluoroimide's fungicidal activity is thought to target fungal cell division. It disrupts the synthesis of microtubules, essential components of the fungal cytoskeleton, thereby inhibiting cell growth and reproduction.

Fluoroimide exhibits significant biological activity, particularly as a fungicide. It is effective against various fungal pathogens that affect crops, enhancing agricultural productivity. The compound's mechanism of action involves disrupting cellular processes in fungi, though specific details on its mode of action are still being researched. Moreover, it has been noted to cause skin irritation and allergic reactions in humans, highlighting the importance of safety precautions during handling .

The synthesis of fluoroimide typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dichloroaniline with fluorinated carboxylic acids under controlled conditions to yield the desired imide structure. The process requires careful temperature management and may involve catalysts to enhance yield and purity . Advanced synthetic routes may also utilize microwave-assisted techniques for improved efficiency.

Fluoroimide is primarily used in agriculture as a fungicide to protect crops from fungal infections. Its effectiveness against a broad spectrum of fungal pathogens makes it valuable in crop management strategies. Beyond agriculture, fluoroimide's unique properties may find applications in material science and pharmaceuticals, particularly in developing new compounds with antifungal properties .

Studies on fluoroimide's interactions indicate that it can be metabolized by various enzymes found in plants and microorganisms. These interactions can lead to the formation of active metabolites that may enhance or alter its biological activity . Furthermore, understanding these interactions is crucial for assessing the environmental impact and safety profile of fluoroimide when applied in agricultural settings.

Several compounds share structural similarities with fluoroimide, including:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Dicarboximide | C4H4N2O2 | Used in agriculture; less fluorinated |

| Chlorothalonil | C7Cl3N | Broad-spectrum fungicide; different mechanism |

| Triflumizole | C15H14F3N3O | Systemic fungicide; more complex structure |

Fluoroimide stands out due to its fluorine content and specific application as a fungicide with distinct metabolic pathways compared to these similar compounds. Its unique combination of halogenated functionalities contributes to its efficacy and safety profile in agricultural applications.

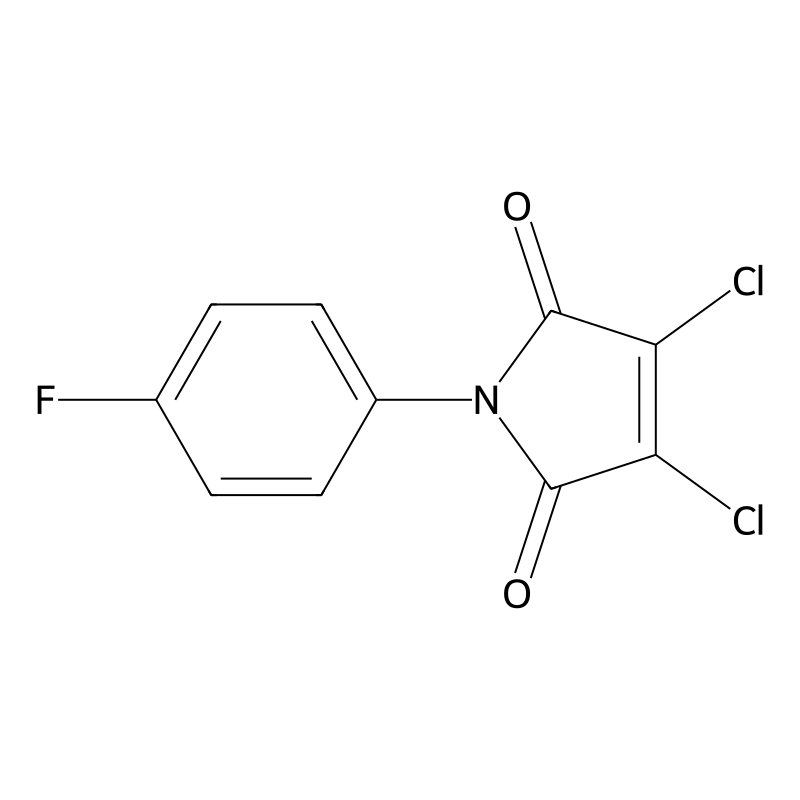

Fluoroimide (CAS RN: 41205-21-4) is a synthetic organofluorine compound with the molecular formula C₁₀H₄Cl₂FNO₂ and a molecular weight of 260.05 g/mol. Its systematic IUPAC name is 3,4-dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione, reflecting its bicyclic structure composed of a maleimide core substituted with two chlorine atoms at positions 3 and 4, and a 4-fluorophenyl group at position 1. The compound’s structure is further defined by its SMILES notation O=C1C(Cl)=C(Cl)C(=O)N1C2=CC=C(F)C=C2 and InChIKey IPENDKRRWFURRE-UHFFFAOYSA-N.

Table 1: Key Identifiers of Fluoroimide

| Property | Description |

|---|---|

| Molecular Formula | C₁₀H₄Cl₂FNO₂ |

| CAS RN | 41205-21-4 |

| IUPAC Name | 3,4-Dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione |

| Common Synonyms | Fluoromide, Spartcide, 2,3-Dichloro-N-4-fluorophenylmaleimide |

| Structural Class | Dichlorinated maleimide derivative with aryl fluoride substitution |

Functional and Chemical Properties

Fluoroimide belongs to the maleimide class of fungicides, characterized by electrophilic reactivity due to the electron-deficient maleimide ring. The chlorine atoms enhance its stability and bioactivity, while the fluorine substituent on the phenyl group modulates lipophilicity, influencing its interaction with biological targets. Its crystalline solid form (pale yellow) and melting point of 238–242°C make it suitable for formulation as a foliar fungicide.

XLogP3

LogP

Melting Point

UNII

GHS Hazard Statements

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Acute Toxic;Environmental Hazard